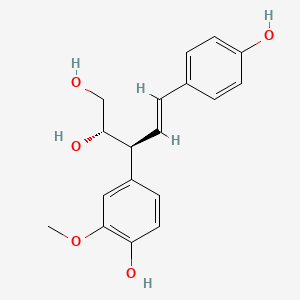

Sequosempervirin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Sequosempervirin B is typically isolated from the branches and leaves of Sequoia sempervirens through extraction processes. The extraction involves using solvents such as ethanol to obtain the compound from air-dried, powdered stems and leaves .

Analyse Des Réactions Chimiques

Sequosempervirin B undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Sequosempervirin B has several scientific research applications:

Chemistry: It is used as a model compound in studying the chemical behavior of norlignans and their derivatives.

Biology: Its antifungal properties make it a valuable compound for studying fungal infections and developing antifungal agents.

Industry: Its natural origin and biological activity make it a candidate for developing natural product-based industrial applications

Mécanisme D'action

Sequosempervirin B exerts its effects primarily by inhibiting cyclic adenosine monophosphate phosphodiesterase. This inhibition leads to an increase in cyclic adenosine monophosphate levels, which can affect various cellular processes. The molecular targets and pathways involved include the cyclic adenosine monophosphate signaling pathway, which plays a crucial role in regulating cellular functions .

Comparaison Avec Des Composés Similaires

Sequosempervirin B is unique due to its specific structure and biological activity. Similar compounds include other norlignans and phenylpropanoids, which share structural similarities but may differ in their biological activities and mechanisms of action. Some similar compounds include:

Norlignans: Compounds with similar structural features but different biological activities.

Phenylpropanoids: A broader class of compounds that includes norlignans and other related structures.

This compound stands out due to its specific inhibitory effect on cyclic adenosine monophosphate phosphodiesterase and its antifungal properties .

Activité Biologique

Sequosempervirin B is a natural compound derived from the branches and leaves of Sequoia sempervirens, known for its diverse biological activities, particularly its antifungal properties and its role as an inhibitor of cyclic AMP phosphodiesterase. This article delves into the biological activity of this compound, highlighting its mechanisms, biochemical properties, and potential applications in medicine and industry.

- Molecular Formula : C18H20O5

- Molecular Weight : 316.35 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 589.0 ± 50.0 °C at 760 mmHg

- Flash Point : 310.0 ± 30.1 °C

These properties indicate that this compound is a stable compound under standard conditions, which is crucial for its application in various research fields .

This compound primarily functions as an inhibitor of cyclic AMP phosphodiesterase , leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism is significant because cAMP plays a critical role in various cellular processes, including signal transduction pathways that regulate metabolism, cell division, and response to hormonal signals.

Target of Action

- Cyclic AMP Phosphodiesterase Inhibition : By inhibiting this enzyme, this compound can enhance the signaling pathways mediated by cAMP, potentially leading to various physiological effects.

Antifungal Properties

This compound has demonstrated notable antifungal activity, making it a candidate for developing new antifungal agents. Its effectiveness against fungal infections is attributed to its ability to disrupt fungal cell signaling pathways via cAMP modulation .

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound possesses antioxidant and anti-inflammatory properties. These effects may contribute to its therapeutic potential in treating conditions associated with oxidative stress and inflammation .

Applications in Research and Industry

This compound has several applications across different fields:

- Medical Research : Due to its antifungal properties, it is valuable in studying fungal infections and developing new treatments.

- Pharmaceutical Development : Its role as a phosphodiesterase inhibitor positions it as a potential candidate for drugs targeting metabolic disorders.

- Industrial Use : The natural origin and biological activity of this compound make it suitable for developing natural product-based industrial applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Type | Antifungal Activity | Phosphodiesterase Inhibition |

|---|---|---|---|

| This compound | Norlignan | Yes | Yes |

| Other Norlignans | Norlignan | Variable | Variable |

| Phenylpropanoids | Phenolic | Yes (some) | No |

This compound stands out due to its specific inhibitory effect on cyclic AMP phosphodiesterase combined with robust antifungal activity .

Propriétés

IUPAC Name |

(E,2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)pent-4-ene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-23-18-10-13(5-9-16(18)21)15(17(22)11-19)8-4-12-2-6-14(20)7-3-12/h2-10,15,17,19-22H,11H2,1H3/b8-4+/t15-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWXFOFDIRHTQG-GRNKITJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C=CC2=CC=C(C=C2)O)C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H](/C=C/C2=CC=C(C=C2)O)[C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.